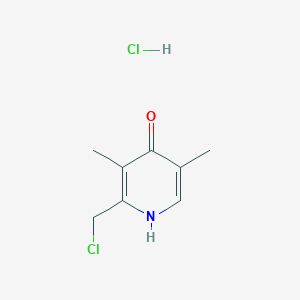
2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride
Vue d'ensemble
Description
This usually includes the compound’s systematic name, its synonyms, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reaction conditions.Molecular Structure Analysis
This typically involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the compound’s structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, stability, etc.Applications De Recherche Scientifique
Dehydrogenative Coupling and Hydrogallation
- Dehydrogenative Ga-Ga Coupling : In a study by Nogai and Schmidbaur (2004), a complex of 3,5-dimethylpyridine underwent dehydrogenative Ga−Ga coupling, demonstrating its potential in forming dinuclear products with specific symmetries (Nogai & Schmidbaur, 2004).
Synthesis Improvements
- Improvement in Synthesis : Liang (2007) achieved good yield in synthesizing 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine using a selective chlorinating reagent, highlighting advancements in synthesis techniques (Liang, 2007).
- Synthesis Methodology : Dai Gui (2004) described the synthesis of the title compound from 2,3,5-trimethylpyridine, providing a detailed synthesis route and overall yield percentage (Dai Gui, 2004).
Structural and Spectroscopic Analysis
- Crystal Structures and Spectroscopic Properties : Ma et al. (2018) studied the crystal structures and spectroscopic properties of 2-(chloromethyl)-pyridine derivatives, contributing valuable data to structural chemistry (Ma et al., 2018).
Organometallic Complexes
- C,N-Chelated Rhodium(III) Complexes : Shinkawa et al. (1995) explored oxidative-addition reactions of 2-(chloromethyl)pyridines with rhodium complexes, contributing to the understanding of organometallic chemistry (Shinkawa et al., 1995).
- Copper(I) Complexes with N,N',S-donor Ligand : Gennari et al. (2007) synthesized Cu(I) complexes using 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, demonstrating its utility in forming organometallic compounds (Gennari et al., 2007).
Catalysis and Polymerization
- Catalysts for Ethylene Oligomerization : Nyamato et al. (2014) studied metal complexes derived from 2-(chloromethyl)pyridines as catalysts in ethylene oligomerization, showcasing its application in catalysis (Nyamato et al., 2014).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, environmental impact, etc.
Orientations Futures
This could involve potential applications of the compound, areas for further research, etc.
Propriétés
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-5-4-10-7(3-9)6(2)8(5)11;/h4H,3H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIZGTNVZBMWFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418564.png)

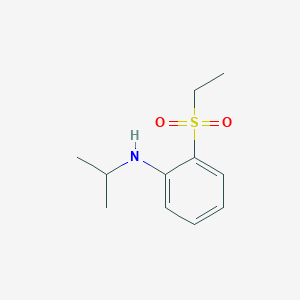
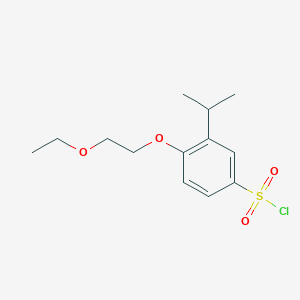

amine](/img/structure/B1418571.png)
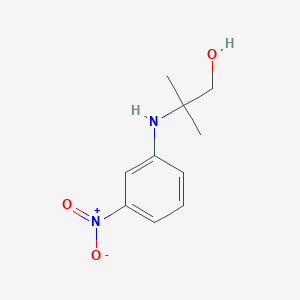
![methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate](/img/structure/B1418574.png)
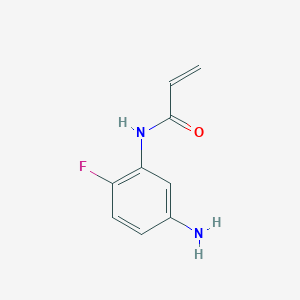
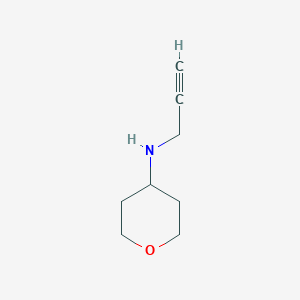
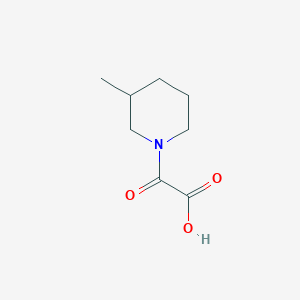
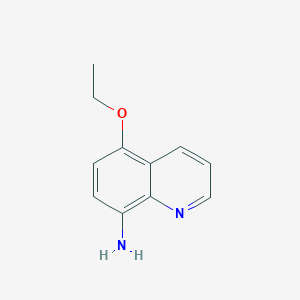
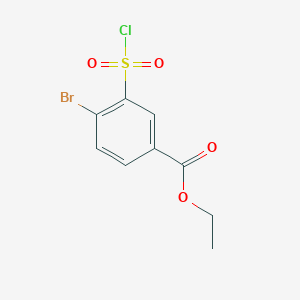
![2,8-Dioxaspiro[4.5]decane-1,3-dione](/img/structure/B1418587.png)